Glycyltyrosinamide
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Overview
Description
Glycyltyrosinamide is a dipeptide composed of glycine and tyrosine. It is a small molecule with the molecular formula C11H15N3O3.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycyltyrosinamide can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between glycine and tyrosine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers can enhance the efficiency and scalability of this process .
Chemical Reactions Analysis
Types of Reactions: Glycyltyrosinamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinone derivatives.
Reduction: The amide bonds in the peptide can be reduced under specific conditions to yield the corresponding amines.
Substitution: The hydroxyl group on the tyrosine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Glycyltyrosinamide has several applications in scientific research:
Chemistry: It serves as a model compound for studying peptide bond formation and hydrolysis.
Biology: It is used in studies related to protein structure and function.
Medicine: this compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of glycyltyrosinamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in peptide metabolism, thereby modulating cellular processes .
Comparison with Similar Compounds
Glycylphenylalaninamide: Similar structure but with phenylalanine instead of tyrosine.
Glycylserinamide: Contains serine instead of tyrosine.
Glycyltryptophanamid: Contains tryptophan instead of tyrosine.
Uniqueness: Glycyltyrosinamide is unique due to the presence of the phenolic hydroxyl group in the tyrosine residue, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar dipeptides and makes it a valuable compound for various applications .
Properties
CAS No. |
3715-41-1 |
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Molecular Formula |
C11H15N3O3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C11H15N3O3/c12-6-10(16)14-9(11(13)17)5-7-1-3-8(15)4-2-7/h1-4,9,15H,5-6,12H2,(H2,13,17)(H,14,16) |
InChI Key |
VJXDBZDWOCSPNM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)N)NC(=O)CN)O |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)CN)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)NC(=O)CN)O |
sequence |
GY |
Synonyms |
Gly-Tyr-NH2 glycyl-tyrosinamide glycyltyrosinamide GY-NH2 |
Origin of Product |
United States |
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